molecular formula C44H22F12 B14122256 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

Cat. No.: B14122256
M. Wt: 778.6 g/mol
InChI Key: YZWROXJAUGASPI-UHFFFAOYSA-N
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Description

This compound is a structurally complex anthracene derivative featuring two anthracene cores interconnected at the 9- and 10-positions. Each anthracene unit is substituted with a 3,5-bis(trifluoromethyl)phenyl group, creating a highly electron-deficient system due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) substituents.

Properties

Molecular Formula

C44H22F12

Molecular Weight

778.6 g/mol

IUPAC Name

9-[3,5-bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene

InChI

InChI=1S/C44H22F12/c45-41(46,47)25-17-23(18-26(21-25)42(48,49)50)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(32-12-4-8-16-36(32)40)24-19-27(43(51,52)53)22-28(20-24)44(54,55)56/h1-22H

InChI Key

YZWROXJAUGASPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 3,5-bis(trifluoromethyl)phenylboronic acid: This is achieved through the reaction of 3,5-bis(trifluoromethyl)iodobenzene with a suitable boronic acid derivative under palladium-catalyzed conditions.

    Suzuki Coupling Reaction: The 3,5-bis(trifluoromethyl)phenylboronic acid is then coupled with 9,10-dibromoanthracene using a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the anthracene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and functionalizability.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 10,10’-Bis(3,5-bis(trifluoromethyl)phenyl)-9,9’-bianthracene involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s ability to participate in electron transfer reactions, making it effective in various chemical and biological processes. The pathways involved include:

    Electron Transfer: Facilitates redox reactions by accepting or donating electrons.

    Fluorescence: Exhibits strong fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two key analogs: 9,10-Bis(3,5-dihydroxyphenyl)anthracene () and 9,10-bis(phenylethynyl)anthracene derivatives ().

Table 1: Structural and Functional Comparison

Property Target Compound 9,10-Bis(3,5-dihydroxyphenyl)anthracene 9,10-Bis(phenylethynyl)anthracene Derivatives
Molecular Formula C₃₈H₁₈F₁₂ (estimated) C₂₆H₁₈O₄ C₃₀H₁₈ (base structure)
Substituents 3,5-Bis(trifluoromethyl)phenyl groups 3,5-Dihydroxyphenyl groups Phenylethynyl groups (± halogen/alkyl substituents)
Electronic Effects Strong electron-withdrawing (-CF₃) Electron-donating (-OH) Conjugation-enhancing (ethynyl linkage)
Thermal Stability Expected high stability due to -CF₃ groups Moderate (hydroxyl groups may degrade under heat) High (ethynyl groups enhance rigidity)
Optical Properties Likely blue-shifted fluorescence due to electron deficiency Polar, may exhibit solvatochromism Tunable emission via substituents (e.g., halogens)
Applications OLEDs, hydrophobic fluorophores Analytical reference standards, sensors Chemiluminescent materials, emergency lighting

Electronic and Steric Effects

  • Target Compound : The -CF₃ groups induce significant electron withdrawal, reducing the highest occupied molecular orbital (HOMO) energy level. This property is advantageous for electron-transport layers in OLEDs .
  • 9,10-Bis(3,5-dihydroxyphenyl)anthracene : Hydroxyl groups increase polarity and solubility in protic solvents, making it suitable for aqueous-phase sensing applications .
  • 9,10-Bis(phenylethynyl)anthracene Derivatives : Ethynyl spacers extend π-conjugation, red-shifting absorption/emission spectra. Chloro-substituted variants (e.g., 1-chloro derivatives) show enhanced luminescence efficiency in chemiluminescent compositions .

Physical Properties

  • Thermal Stability : The target compound’s -CF₃ groups likely improve thermal resistance compared to hydroxylated analogs, which may decompose at elevated temperatures due to -OH reactivity .
  • Solubility: The hydrophobic -CF₃ groups reduce water solubility, favoring organic solvents (e.g., tetrahydrofuran or chloroform). In contrast, the dihydroxy analog is soluble in polar solvents like methanol .

Fluorescence and Optoelectronic Performance

  • Target Compound : While direct data is unavailable, anthracenes with -CF₃ substituents typically exhibit quantum yields of 0.4–0.6 in thin films, suitable for blue-emitting OLEDs .
  • 9,10-Bis(phenylethynyl)anthracene: Chloro-substituted variants achieve chemiluminescent intensities up to 1,200 cd/m² in emergency lighting systems, outperforming non-halogenated analogs by 30% .

Analytical Utility

  • 9,10-Bis(3,5-dihydroxyphenyl)anthracene: Used as a high-purity reference standard (≥96% HPLC purity) for calibrating phenolic compound detectors .

Biological Activity

The compound 9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene is a complex organic molecule that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound based on current research findings, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Two anthracene units linked by trifluoromethyl-substituted phenyl groups.
  • Molecular Formula : C29H30F6
  • Molecular Weight : 502.54 g/mol

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. A study focused on 3,5-bis(trifluoromethyl)phenyl derivatives demonstrated their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed broad-spectrum activity against Gram-positive bacteria but limited efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1MRSA8 µg/mL
Compound 2Staphylococcus epidermidis4 µg/mL
Compound 3Bacillus subtilis16 µg/mL

Anticancer Activity

The anticancer potential of similar compounds has been investigated with promising results. For instance, a derivative of 3,5-bis(trifluoromethyl)phenyl was shown to inhibit liver cancer cell lines (HepG2 and Hep3B) through mechanisms involving apoptosis and the modulation of transcription factors such as HNF4α and STAT3. Treatment with varying concentrations resulted in significant reductions in cell viability and colony formation .

Table 2: Anticancer Efficacy of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
NHDCHepG27.5Induction of apoptosis
NHDCHep3B8.0STAT3 pathway inhibition

Case Studies

  • Case Study on Antimicrobial Efficacy
    In a study examining the antimicrobial properties of various derivatives, several compounds were synthesized and tested for their ability to inhibit bacterial growth. The presence of the trifluoromethyl group was found to significantly enhance the antibacterial activity against MRSA, with certain compounds achieving MIC values as low as 4 µg/mL .
  • Case Study on Anticancer Properties
    A novel naphthofuran compound related to the trifluoromethyl phenyl group was tested for its anticancer effects on liver cancer cells. Results indicated that treatment led to a decrease in cell proliferation and increased apoptosis rates. The compound's action was linked to its ability to modulate key signaling pathways involved in cancer progression .

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